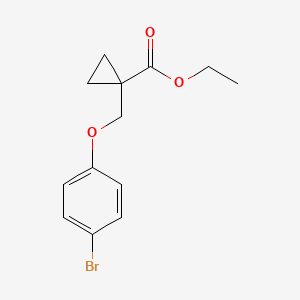

1-(4-Bromo-phenoxymethyl)-cyclopropanecarboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

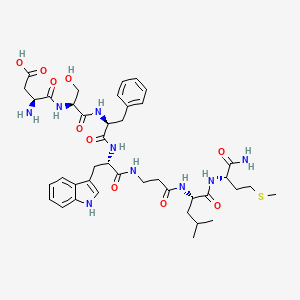

“4-Bromophenylacetic acid” is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position . It’s a growth inhibitory substance . “Ethyl (4-bromophenoxy)acetate” is another related compound .

Synthesis Analysis

“4-Bromophenylacetic acid” may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis

The molecular structure of “4-Bromophenylacetic acid” can be represented by the linear formula: BrC6H4CH2CO2H . The molecular weight is 215.04 .Chemical Reactions Analysis

“4-Bromophenylacetic acid” can be used as a reactant to prepare polymandelide by reacting with triethylamine . It can also react with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .Physical And Chemical Properties Analysis

“4-Bromophenylacetic acid” is a powder with a melting point of 114-117 °C (lit.) . It is soluble in ethanol .Aplicaciones Científicas De Investigación

Enzyme Inhibition

Cyclopropylcarboxylic acids and esters with bromophenol moieties, related to 1-(4-Bromo-phenoxymethyl)-cyclopropanecarboxylic acid ethyl ester, have been explored for their potential as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds have shown significant inhibitory effects on human CA isoenzymes I and II, which are cytosolic and ubiquitous, as well as on tumor-associated enzymes hCA IX and XII. The inhibitory effects were found to be in the low nanomolar range for hCA I and II, indicating their potential for therapeutic applications in conditions where CA activity is implicated (Boztaş et al., 2015).

Acetylcholinesterase Inhibition

Further research into bromophenol derivatives with a cyclopropyl moiety has revealed their effectiveness as inhibitors not only of carbonic anhydrase enzymes but also of acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The studied compounds demonstrated inhibition of AChE with Ki values ranging significantly, indicating their potential use in developing treatments for neurodegenerative conditions (Boztaş et al., 2019).

Ring-Opening Polymerization

The synthesis and polymerization of new cyclic esters, including those related to the ethyl ester , have been studied for creating hydrophilic aliphatic polyesters. These materials have applications in biodegradable plastics, drug delivery systems, and other areas of materials science. The research into the ring-opening polymerization of these cyclic esters opens up new possibilities for developing functional materials with specific properties (Trollsås et al., 2000).

Photooxidation Inhibition

Compounds structurally similar to 1-(4-Bromo-phenoxymethyl)-cyclopropanecarboxylic acid ethyl ester have been synthesized and evaluated for their ability to inhibit the photooxidation of petroleum phosphors. This application is relevant in the field of petroleum chemistry, where the stability of products during processing and storage is a critical concern. The studied esters showed promising results as inhibitors, suggesting their utility in enhancing the shelf life and stability of petroleum-derived products (Rasulov et al., 2011).

Tri-Liquid-Phase Catalysis

Research into the synthesis of related esters through tri-liquid-phase catalysis has provided insights into the factors affecting the formation of a third liquid phase. This work is significant for chemical synthesis, especially in optimizing reaction conditions for the production of complex organic molecules. Understanding these factors can lead to more efficient and scalable synthesis processes for compounds like 1-(4-Bromo-phenoxymethyl)-cyclopropanecarboxylic acid ethyl ester and its derivatives (Hsiao & Weng, 1999).

Safety and Hazards

Mecanismo De Acción

Target of Action

The cyclopropyl group is known to be influential in biological systems , for example, as antibacterial in many herbal compounds, in antiviral and some enzyme inhibition activities .

Mode of Action

The compound is synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction mechanism was discussed .

Biochemical Pathways

The compound is synthesized via a reaction involving α-bromoketone and/or aldehydes, which are key components in various biochemical pathways .

Result of Action

Compounds with a cyclopropyl group have been noted for their antibacterial, antiviral, and enzyme inhibition activities .

Propiedades

IUPAC Name |

ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-2-16-12(15)13(7-8-13)9-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOAXSVJAYVQEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)COC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)

![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)